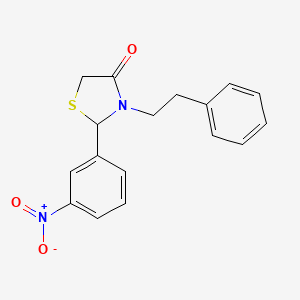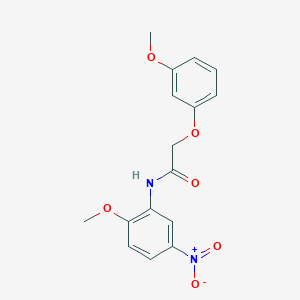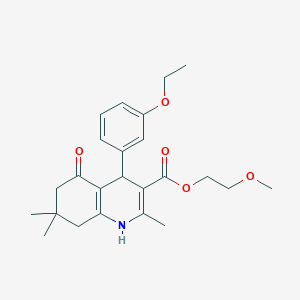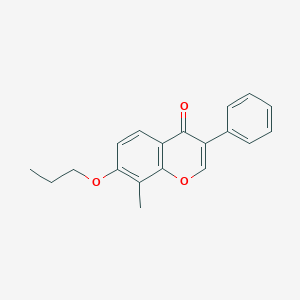
N-(4-biphenylylmethyl)-1H-indazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-biphenylylmethyl)-1H-indazol-6-amine, also known as MLN8054, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of a protein known as Aurora A kinase, which is involved in cell division and proliferation.
Mécanisme D'action
N-(4-biphenylylmethyl)-1H-indazol-6-amine inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, which are involved in cell division and proliferation. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have a number of biochemical and physiological effects. Inhibition of Aurora A kinase activity leads to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-biphenylylmethyl)-1H-indazol-6-amine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-biphenylylmethyl)-1H-indazol-6-amine in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-biphenylylmethyl)-1H-indazol-6-amine has been shown to have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-biphenylylmethyl)-1H-indazol-6-amine. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that could be used to predict which patients would benefit most from treatment with N-(4-biphenylylmethyl)-1H-indazol-6-amine. Finally, there is interest in studying the combination of N-(4-biphenylylmethyl)-1H-indazol-6-amine with other cancer treatments, such as immunotherapy and targeted therapy.
Méthodes De Synthèse
The synthesis of N-(4-biphenylylmethyl)-1H-indazol-6-amine involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis involves the reaction of 4-bromobenzyl bromide with sodium hydride to form 4-bromobenzyl alcohol. This intermediate is then reacted with 4-biphenylcarboxaldehyde to form the biphenyl alcohol intermediate. The final step in the synthesis involves the reaction of the biphenyl alcohol intermediate with 6-aminoindazole to form N-(4-biphenylylmethyl)-1H-indazol-6-amine.
Applications De Recherche Scientifique
N-(4-biphenylylmethyl)-1H-indazol-6-amine has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer. Inhibition of Aurora A kinase activity has been shown to lead to cell cycle arrest and apoptosis in cancer cells. N-(4-biphenylylmethyl)-1H-indazol-6-amine has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-21-19-11-10-18-14-22-23-20(18)12-19/h1-12,14,21H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLDBRIMVOSIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylphenyl)methyl]-1H-indazol-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4927368.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)


![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)

![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
